molecular formula C15H19N3O B241308 N-{[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PROPANAMIDE

N-{[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PROPANAMIDE

Cat. No.: B241308
M. Wt: 257.33 g/mol
InChI Key: IWWDCSYIKXZRHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PROPANAMIDE is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

The synthesis of N-{[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PROPANAMIDE typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

N-{[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PROPANAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-{[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PROPANAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its antimicrobial and antiparasitic properties make it a candidate for studying infectious diseases.

    Medicine: The compound’s potential anticancer and anti-inflammatory activities are of particular interest for drug development.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, leading to its diverse biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-{[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PROPANAMIDE can be compared with other benzimidazole derivatives such as:

Properties

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

N-[[1-(2-methylprop-2-enyl)benzimidazol-2-yl]methyl]propanamide

InChI

InChI=1S/C15H19N3O/c1-4-15(19)16-9-14-17-12-7-5-6-8-13(12)18(14)10-11(2)3/h5-8H,2,4,9-10H2,1,3H3,(H,16,19)

InChI Key

IWWDCSYIKXZRHB-UHFFFAOYSA-N

SMILES

CCC(=O)NCC1=NC2=CC=CC=C2N1CC(=C)C

Canonical SMILES

CCC(=O)NCC1=NC2=CC=CC=C2N1CC(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.